5,6,7,3',4',5'-Hexamethoxyflavone

Description

Structure

3D Structure

Properties

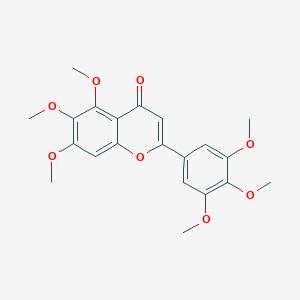

IUPAC Name |

5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFNKUHYXHWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183280 |

Source

|

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29043-07-0 |

Source

|

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6,7,3',4',5'-Hexamethoxyflavone natural sources and occurrence

An In-Depth Technical Guide to the Natural Sources, Occurrence, and Analysis of 5,6,7,3',4',5'-Hexamethoxyflavone

Executive Summary

This compound is a highly methoxylated flavone, a sub-class of flavonoids known as polymethoxyflavones (PMFs). These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and anti-protozoal properties.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the natural occurrence of this compound, detailed methodologies for its extraction and isolation, and robust protocols for its analytical characterization and quantification. The content herein is grounded in authoritative scientific literature, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction to this compound

This compound belongs to the family of polymethoxyflavones (PMFs), which are characterized by a flavone backbone with multiple methoxy groups. The high degree of methoxylation significantly influences its physicochemical properties, such as increased lipophilicity, which can enhance bioavailability compared to its hydroxylated counterparts. PMFs as a class are predominantly found in the plant kingdom, particularly within the Citrus genus.[2] The specific substitution pattern of this compound, with methoxy groups saturating the 5, 6, and 7 positions of the A-ring and the 3', 4', and 5' positions of the B-ring, confers distinct biological activities. Notably, it has demonstrated efficacy in inhibiting the growth of triple-negative breast cancer cells and exhibits activity against pathogens like Trypanosoma brucei rhodesiense.[2][3]

Natural Occurrence and Distribution

While PMFs are widespread, this compound has been isolated from a select number of plant species across different families. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed.

Primary Botanical Sources

The most significant sources identified to date are detailed below. The aerial parts of Eremophila debilis represent a particularly rich source, which is noteworthy for potential large-scale extraction.[4]

| Plant Species | Family | Plant Part(s) | Reported Yield/Occurrence | Citation(s) |

| Eremophila debilis | Myoporaceae | Aerial Parts | 3% of dry weight | [4][5] |

| Ageratum conyzoides | Asteraceae | Aerial Parts | Isolated as a constituent | [2][6] |

| Citrus reticulata (Tangerine) | Rutaceae | Peels | Isolated as a constituent | [2] |

| Lupinus perennis | Leguminosae | Not specified | Identified as a constituent | [3] |

Proposed Biosynthetic Pathway

The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on the known biosynthesis of flavonoids and PMFs, a putative pathway can be proposed. The core flavone structure is synthesized via the phenylpropanoid pathway. Subsequent modifications, specifically the extensive O-methylation, are catalyzed by various S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). It is hypothesized that a precursor flavone, such as a polyhydroxyflavone, undergoes a series of sequential methylation steps to yield the final hexamethoxy structure. The enzymes involved likely exhibit high substrate and positional specificity.[7]

Extraction and Isolation Methodologies

The extraction and isolation of this compound from plant matrices require a multi-step approach designed to efficiently separate this lipophilic compound from more polar constituents. The following protocols are generalized from methods reported for PMFs and can be adapted for the specific plant material.[8][9][10]

General Extraction Workflow

The overall process involves the initial extraction from dried plant material, followed by purification steps to isolate the target compound.

Step-by-Step Extraction Protocol

This protocol details a robust method for obtaining a crude extract enriched with PMFs.

-

Sample Preparation:

-

Rationale: Drying prevents enzymatic degradation and removes water, which can interfere with non-polar solvent extraction. Grinding increases the surface area, enhancing extraction efficiency.

-

Procedure: Air-dry or lyophilize fresh plant material (e.g., aerial parts of E. debilis or citrus peels). Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

-

Solvent Extraction:

-

Rationale: Dichloromethane (DCM) is a solvent of intermediate polarity, effective at extracting methoxylated flavonoids while leaving behind highly polar compounds like sugars and glycosides. Ultrasonic-assisted extraction uses cavitation to disrupt cell walls, improving solvent penetration and reducing extraction time.[10][11]

-

Procedure:

-

Weigh approximately 100 g of the dried, powdered plant material into a large flask.

-

Add 1 L of dichloromethane.

-

Sonicate the mixture for 60 minutes in an ultrasonic bath.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Pool the collected filtrates.

-

-

-

Concentration:

-

Rationale: Removal of the solvent under reduced pressure prevents thermal degradation of the target compounds.

-

Procedure: Concentrate the pooled filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude lipophilic extract.

-

Step-by-Step Isolation and Purification Protocol

This protocol uses chromatographic techniques to isolate the target flavone from the crude extract.[8][9]

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Rationale: This is a normal-phase chromatography technique that separates compounds based on polarity. It is an effective first step to remove fats, waxes, and other non-polar compounds and to group flavonoids into fractions of similar polarity.

-

Procedure:

-

Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a step-gradient of increasing polarity, starting with 100% hexane, followed by hexane:ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20, etc.), and finally ethyl acetate:methanol mixtures.

-

Collect fractions (e.g., 20-50 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and UV visualization (254 nm and 365 nm).

-

Pool fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).

-

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Rationale: Reverse-phase HPLC (using a C18 column) provides high-resolution separation of closely related PMFs, yielding a highly pure final product.

-

Procedure:

-

Concentrate the pooled fractions from the silica column.

-

Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water. A typical starting point could be 70% methanol in water.

-

Monitor the eluent with a UV detector at a wavelength where the flavone absorbs strongly (e.g., ~330 nm).[12]

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain the pure compound. Confirm purity via analytical HPLC and identity via spectroscopic methods.

-

-

Analytical Characterization and Quantification

Accurate identification and quantification are critical for research and development. This requires a combination of spectroscopic and chromatographic techniques.

Structural Elucidation

The unambiguous identification of this compound relies on the following methods:[5][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular formula. For a related compound, 5-Hydroxy-3,6,7,3',4',5'-hexamethoxyflavone (C₂₁H₂₂O₉), the precursor ion is observed at m/z 419.133.[3] Fragmentation patterns can help elucidate the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the positions of all protons and carbons, confirming the specific methoxy group locations and the overall flavonoid structure.[13]

-

Ultraviolet (UV) Spectroscopy: The UV spectrum in a solvent like methanol provides characteristic absorption bands for the flavone chromophore, which can be compared to literature data.

Quantitative Analysis by HPLC-DAD

This protocol provides a self-validating system for the accurate quantification of the target analyte in an extract.[10]

-

Instrumentation and Conditions:

-

System: HPLC with a Diode-Array Detector (DAD), quaternary pump, and autosampler.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Methanol:Water (e.g., 80:20 v/v) or a gradient elution if co-elution is an issue.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-Array Detector set to monitor at ~330 nm.[12]

-

Injection Volume: 10-20 µL.

-

-

Preparation of Standards and Samples:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

-

Working Standards: Serially dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Take a known mass of the crude or partially purified extract, dissolve it in a known volume of methanol, and filter through a 0.45 µm syringe filter into an HPLC vial.

-

-

Method Validation and Quantification:

-

Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be > 0.999 for the method to be considered linear.[14]

-

Identification: Confirm the identity of the analyte peak in the sample chromatogram by matching its retention time and its DAD-generated UV spectrum with that of the authentic reference standard.

-

Quantification: Integrate the peak area of the analyte in the sample chromatogram. Calculate the concentration in the sample using the regression equation from the calibration curve.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is typically calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).[15]

-

Precision and Accuracy: Assess method precision (repeatability) by analyzing replicate injections of the same sample and accuracy (recovery) by spiking a blank matrix with a known amount of the standard and calculating the percentage recovered.[16]

-

Conclusion and Future Directions

This compound is a valuable natural product with significant therapeutic potential. Its occurrence, particularly the high concentration in Eremophila debilis, presents a viable opportunity for its exploitation.[4] The methodologies outlined in this guide provide a robust framework for its extraction, isolation, and quantitative analysis, which are essential for quality control, standardization, and further pharmacological investigation. Future research should focus on optimizing extraction yields from various sources, fully elucidating the biosynthetic pathway to enable potential synthetic biology approaches, and conducting comprehensive in vivo studies to validate its promising in vitro biological activities.

References

-

[5] ResearchGate. (n.d.). This compound from the Australian plant Eremophila debilis (Myoporaceae). Retrieved from [Link]

-

[1] Hogrefe eContent. (2021). Citrus peel derived poly-methoxylated flavones (PMF). Retrieved from [Link]

-

[3] PubChem. (n.d.). 5-Hydroxy-3,6,7,3',4',5'-hexamethoxyflavone. Retrieved from [Link]

-

[2] PubMed Central (PMC). (n.d.). Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications. Retrieved from [Link]

-

[17] ResearchGate. (n.d.). Natural sources, refined extraction, biosynthesis, metabolism, and bioactivities of dietary polymethoxyflavones (PMFs). Retrieved from [Link]

-

[6] PubMed Central (PMC). (2021). Turning Waste into Beneficial Resource: Implication of Ageratum conyzoides L. in Sustainable Agriculture, Environment and Biopharma Sectors. Retrieved from [Link]

-

[14] MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

-

[18] PubMed Central (PMC). (n.d.). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Retrieved from [Link]

-

[8] ACS Symposium Series. (2012). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. Retrieved from [Link]

-

[4] PubMed. (n.d.). This compound From the Australian Plant Eremophila Debilis (Myoporaceae). Retrieved from [Link]

-

[12] Food & Function. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Retrieved from [Link]

-

[19] Taylor & Francis Online. (n.d.). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Retrieved from [Link]

-

[16] DergiPark. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Retrieved from [Link]

-

[11] ResearchGate. (n.d.). (PDF) PHYTOCHEMICAL AND BIOLOGICAL STUDIES ON AGERATUM CONYZOIDES L.. Retrieved from [Link]

-

[15] Semantic Scholar. (2022). Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards. Retrieved from [Link]

-

[9] ACS Publications. (2006). Hydroxylated Polymethoxyflavones and Methylated Flavonoids in Sweet Orange (Citrus sinensis) Peel. Retrieved from [Link]

-

[20] Greening Australia. (n.d.). Eremophila debilis. Retrieved from [Link]

-

[7] ResearchGate. (2024). (PDF) An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. Retrieved from [Link]

Sources

- 1. econtent.hogrefe.com [econtent.hogrefe.com]

- 2. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy-3,6,7,3',4',5'-hexamethoxyflavone | C21H22O9 | CID 14037441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound from the Australian plant Eremophila debilis (Myoporaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Turning Waste into Beneficial Resource: Implication of Ageratum conyzoides L. in Sustainable Agriculture, Environment and Biopharma Sectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | 96887-18-2 | Benchchem [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. greeningaustralia.org.au [greeningaustralia.org.au]

An In-Depth Technical Guide to 5,6,7,3',4',5'-Hexamethoxyflavone: Physicochemical Properties and Drug Development Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Polymethoxyflavone

5,6,7,3',4',5'-Hexamethoxyflavone is a naturally occurring polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups on their core flavone structure.[1][2] Found in citrus peels and other plants, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology.[3][4] As a Senior Application Scientist, this guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering critical insights for researchers and professionals engaged in drug discovery and development. Understanding these fundamental characteristics is paramount for designing effective experimental protocols, interpreting biological data, and formulating this compound for preclinical and clinical evaluation.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a drug candidate is the bedrock of successful drug development. These parameters influence everything from solubility and absorption to metabolic stability and target engagement.

Chemical Structure and Identifiers

-

IUPAC Name: 5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]

-

Molecular Formula: C₂₁H₂₂O₈[1]

-

Molecular Weight: 402.4 g/mol [1]

-

CAS Number: 29043-07-0[1]

Figure 1: 2D structure of this compound.

Figure 1: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available for related compounds, many of the values for this specific flavone are computed.

| Property | Value | Source |

| Melting Point | 110 - 111 °C (for the related 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone) | [5] |

| Boiling Point | Not experimentally determined | - |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Very low aqueous solubility.[2][6] | - |

| pKa | Not experimentally determined | - |

| LogP | 3.0 (Computed) | [1] |

Expert Insight: The high number of methoxy groups contributes to the lipophilicity of the molecule, as indicated by the computed LogP value. This suggests good membrane permeability, a desirable trait for oral bioavailability. However, the low aqueous solubility presents a significant formulation challenge that must be addressed in drug development.

Spectroscopic and Chromatographic Characterization

Accurate and robust analytical methods are essential for the identification, quantification, and quality control of any active pharmaceutical ingredient.

Spectroscopic Data

-

13C NMR Spectroscopy: A 13C NMR spectrum is available on PubChem, providing a fingerprint for the carbon skeleton of the molecule.[1]

-

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the elemental composition. The exact mass is 402.13146766 Da.[1] The fragmentation pattern of polymethoxyflavones in mass spectrometry typically involves retro-Diels-Alder reactions and losses of methyl and carbonyl groups, which can aid in structural elucidation.

-

UV-Vis Spectroscopy: Flavones typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, these bands are expected in the ranges of 240-285 nm (Band II) and 300-400 nm (Band I). The exact λmax will vary depending on the solvent used.[7]

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the cornerstone for the analysis and purification of flavonoids.

Protocol: HPLC Analysis of this compound

-

Rationale: This method provides a reliable means to assess the purity of the compound and to quantify it in various matrices, such as plasma or tissue extracts. A C18 column is chosen due to the nonpolar nature of the molecule. The mobile phase composition is optimized to achieve good separation from potential impurities.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, to improve peak shape)

-

-

Procedure:

-

Prepare the mobile phase. A common starting point is a gradient of acetonitrile and water. For example, a linear gradient from 50% to 90% acetonitrile over 20 minutes can be effective. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak symmetry.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength where the compound has significant absorbance, typically around 330 nm for Band I of flavones.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the standard and sample solutions.

-

Analyze the resulting chromatograms for retention time and peak area to determine purity and concentration.

-

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.

Synthesis and Stability

The availability of a reliable synthetic route and a thorough understanding of a compound's stability are critical for its progression as a drug candidate.

Synthetic Approach

A common strategy for the synthesis of flavones involves the Baker-Venkataraman rearrangement. A simplified, adaptable protocol is provided below.

Protocol: Synthesis of this compound

-

Rationale: This multi-step synthesis builds the flavone core from commercially available starting materials. The key steps involve the formation of a chalcone intermediate followed by oxidative cyclization.

-

Step 1: Synthesis of 2'-Hydroxy-3,4,5,4',5',6'-hexamethoxychalcone

-

React 2-hydroxy-4,5,6-trimethoxyacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a strong base such as potassium hydroxide in ethanol.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the Claisen-Schmidt condensation to completion.

-

Acidification of the reaction mixture will precipitate the chalcone, which can be purified by recrystallization.

-

-

Step 2: Oxidative Cyclization to form this compound

-

Dissolve the purified chalcone in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine.

-

Heat the reaction mixture to promote the oxidative cyclization to the flavone.

-

The product can be isolated by pouring the reaction mixture into water and collecting the precipitate.

-

Purification is typically achieved by column chromatography on silica gel.[8]

-

Caption: Simplified diagram of the inhibitory effect of this compound on the MAPK and PI3K/Akt signaling pathways.

Safety and Toxicology

While polymethoxyflavones are generally considered to have low toxicity, comprehensive toxicological data for this compound is not yet available. Preliminary studies on related compounds suggest a favorable safety profile. [9]However, as with any investigational compound, appropriate safety precautions should be taken in a laboratory setting. It is recommended to handle the compound in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, particularly in the field of oncology. Its ability to modulate critical signaling pathways such as MAPK and Akt underscores its potential for further investigation. However, to advance this compound through the drug development pipeline, several key areas require further research. A priority should be the determination of experimental physicochemical data, including its melting point, boiling point, and quantitative solubility in various pharmaceutically relevant solvents. Detailed toxicological studies are also essential to establish a comprehensive safety profile. Furthermore, formulation strategies to address its low aqueous solubility will be critical for achieving optimal bioavailability in vivo. The insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this promising polymethoxyflavone.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Nakamura, Y., et al. (2025). Polymethoxyflavones and Bone Metabolism. PMC.

-

PubChem. 5-Hydroxy-3,6,7,3',4',5'-hexamethoxyflavone. National Center for Biotechnology Information. [Link]

-

Wouters, A., et al. (2016). 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. PMC. [Link]

-

PubChem. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. National Center for Biotechnology Information. [Link]

-

Kim, D. H., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. [Link]

- Chen, J., et al. (2019). Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model. PMC.

- An, J. P., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. PubMed.

-

Wouters, A., et al. (2016). This compound inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. PubMed. [Link]

-

Arulselvan, P., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis Online. [Link]

-

NIST. 3',4',5,6,7,8-Hexamethoxyflavone. NIST Chemistry WebBook. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) (a) and derivative thermogravimetric... [Link]

-

FooDB. Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970). [Link]

-

ACS Fall 2025. In vitro study of polymethoxyflavones (PMFs) from orange peel for their potential to inhibit trimethylamine (TMA) and trimethylamine-N-oxide (TMAO)-producing enzymes and reduce TMA/TMAO production. [Link]

-

ResearchGate. 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... [Link]

- MDPI. Developmental Toxicity Study of DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB)

-

ResearchGate. This compound from the Australian plant Eremophila debilis (Myoporaceae). [Link]

- Journal of Chemical Health Risks. Synthesis, Characterization, Lethal dose (LD50)

- ResearchGate. (PDF) Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones.

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

VJOncology. An introduction to the MAPK signaling pathway and pan-RAF inhibitors. [Link]

-

YouTube. An introduction to the MAPK signaling pathway and pan-RAF inhibitors. [Link]

-

ResearchGate. UV-visible absorption spectra of flavone in different solvents. [Link]

- MDPI.

- Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.

-

Biopurify. 3,5,6,7,3',4'-Hexamethoxyflavone. [Link]

-

Organic Syntheses. n-methyl-3,4-dihydroxyphenylalanine. [Link]

-

MDPI. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. [Link]

- MDPI.

-

RSC Publishing. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. [Link]

-

Journal of Food Bioactives. Absorption of polymethoxyflavones and their derivatives. [Link]

Sources

- 1. This compound | C21H22O8 | CID 185670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6,7,3',4',5'-Hexamethoxyflavanone | CAS:74064-17-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | C21H22O9 | CID 136417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]

- 9. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 5,6,7,3',4',5'-Hexamethoxyflavone

An In-Depth Technical Guide to the Total Synthesis of 5,6,7,3',4',5'-Hexamethoxyflavone

This compound is a polymethoxyflavone (PMF) that has garnered significant interest within the scientific community.[1] PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone structure.[2][3] These natural compounds are predominantly found in citrus fruits and have been associated with a wide range of biological activities.[2][3] Specifically, this compound has demonstrated potential as an anticancer agent, inhibiting the growth of triple-negative breast cancer cells by suppressing the MAPK and Akt signaling pathways and inducing cell cycle arrest.[4] Its structural isomer, nobiletin, is also well-studied for its anticancer properties.[4] The promising pharmacological profile of this compound necessitates robust and efficient synthetic routes to enable further investigation and potential therapeutic development. This guide provides a comprehensive technical overview of a viable total synthesis pathway for this target molecule, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The total synthesis of this compound can be approached through several established methods for flavone synthesis. The most common strategies involve the formation of a chalcone intermediate followed by oxidative cyclization, or the Baker-Venkataraman rearrangement. This guide will focus on the latter, a reliable and widely used method for the synthesis of flavones and chromones.[5][6][7]

Our retrosynthetic analysis of the target molecule, this compound (I), reveals that the flavone core can be constructed via an acid-catalyzed cyclization of the 1,3-diketone intermediate (II). This diketone is accessible through the base-catalyzed Baker-Venkataraman rearrangement of the corresponding O-aroyl ester (III). This ester, in turn, can be synthesized by the esterification of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (IV) with 3,4,5-trimethoxybenzoyl chloride (V).

The synthesis of the key precursors, the highly substituted acetophenone (IV) and the benzoyl chloride (V), is also addressed. 3,4,5-Trimethoxybenzoyl chloride (V) can be readily prepared from the commercially available 3,4,5-trimethoxybenzoic acid. The synthesis of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (IV) is more challenging and can be accomplished from a suitably substituted phenol precursor.

Experimental Protocols

Part 1: Synthesis of Precursors

1.1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride (V)

This procedure outlines the conversion of 3,4,5-trimethoxybenzoic acid to the corresponding acid chloride, a crucial reagent for the B-ring of the flavone.

-

Protocol:

-

To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in anhydrous chloroform, add thionyl chloride (5 equivalents) dropwise at room temperature.[8]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[8]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.[8]

-

The resulting 3,4,5-trimethoxybenzoyl chloride is obtained as a colorless oil and can be used in the next step without further purification.[8]

-

| Reagent | Molar Eq. |

| 3,4,5-Trimethoxybenzoic acid | 1.0 |

| Thionyl chloride | 5.0 |

| Anhydrous Chloroform | - |

1.2: Synthesis of 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone (IV)

The synthesis of this highly substituted acetophenone is a critical step. While not commercially available, it can be synthesized from simpler precursors. A plausible route involves the acylation of a polymethoxyphenol.

-

Protocol (Proposed):

-

Start with a suitable polymethoxyphenol precursor.

-

Perform a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent like dichloromethane.

-

The reaction will introduce the acetyl group onto the aromatic ring. The regioselectivity will be directed by the existing methoxy groups.

-

Purify the product by column chromatography.

-

Part 2: Total Synthesis of this compound (I)

2.1: Step 1: Esterification to form 2'-(3,4,5-trimethoxybenzoyloxy)-3',4',5',6'-tetramethoxyacetophenone (III)

-

Protocol:

-

Dissolve 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (IV) (1 equivalent) in anhydrous pyridine.

-

Add 3,4,5-trimethoxybenzoyl chloride (V) (1.1 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ester (III).

-

2.2: Step 2: Baker-Venkataraman Rearrangement to form 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione (II)

-

Protocol:

-

Dissolve the ester (III) (1 equivalent) in anhydrous pyridine.

-

Add powdered potassium hydroxide (3 equivalents) and heat the mixture at 60 °C for 3 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold 10% HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude 1,3-diketone (II) can be purified by recrystallization.

-

2.3: Step 3: Acid-Catalyzed Cyclization to form this compound (I)

-

Protocol:

-

Dissolve the 1,3-diketone (II) (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 1 hour.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound (I).

-

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Conditions | Product |

| 1 | 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone | 3,4,5-trimethoxybenzoyl chloride, pyridine | Pyridine | 0 °C to RT, overnight | 2'-(3,4,5-trimethoxybenzoyloxy)-3',4',5',6'-tetramethoxyacetophenone |

| 2 | Ester from Step 1 | Potassium hydroxide | Pyridine | 60 °C, 3 h | 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |

| 3 | 1,3-Diketone from Step 2 | Concentrated H₂SO₄ (cat.) | Glacial Acetic Acid | Reflux, 1 h | This compound |

Visualization of the Synthetic Pathway

Caption: Overall synthetic workflow for this compound.

Sources

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970) - FooDB [foodb.ca]

- 3. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]

- 4. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | 96887-18-2 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Polymethoxyflavones in Citrus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymethoxyflavones (PMFs) are a unique class of flavonoids found almost exclusively in the peel of citrus fruits.[1] These compounds, characterized by multiple methoxy groups on their flavonoid backbone, have garnered significant attention from the scientific community for their wide range of biological activities, including potent anti-inflammatory, anti-cancer, and anti-obesity properties.[1][2] The unique chemical structure of PMFs, particularly their high lipophilicity, contributes to their enhanced bioavailability compared to other flavonoids.[3] Understanding the intricate biosynthetic pathway of these valuable secondary metabolites is crucial for their targeted production through metabolic engineering and for optimizing their extraction from natural sources. This guide provides a comprehensive overview of the core biosynthetic pathway of PMFs in citrus, detailing the key enzymatic players, regulatory mechanisms, and established methodologies for their study.

The Core Biosynthetic Framework: From Phenylalanine to the Flavonoid Skeleton

The journey to polymethoxyflavones begins with the general phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds. The precursor for this pathway is the amino acid phenylalanine. A series of enzymatic reactions, starting with phenylalanine ammonia-lyase (PAL), converts phenylalanine into cinnamic acid and subsequently to p-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) . This results in the formation of naringenin chalcone, which is then rapidly isomerized to (2S)-naringenin by chalcone isomerase (CHI) . Naringenin, a flavanone, serves as a crucial branching point for the synthesis of various flavonoid classes.

The Branching Point: Formation of the Flavone Backbone

To enter the pathway leading to PMFs, naringenin must be converted into a flavone. This conversion is catalyzed by flavone synthase (FNS) . FNS introduces a double bond between C2 and C3 of the C-ring of naringenin, yielding apigenin. In citrus, two types of FNS have been identified: FNS I, a soluble dioxygenase, and FNS II, a membrane-bound cytochrome P450-dependent monooxygenase.

The Path to Polymethoxylation: A Symphony of Hydroxylation and Methylation

The characteristic polymethoxylation of the flavone backbone is achieved through a series of sequential hydroxylation and methylation reactions. These reactions are catalyzed by two key enzyme families: cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) .

Hydroxylation by Cytochrome P450s

Prior to methylation, the flavone ring is often hydroxylated at specific positions. This is primarily carried out by CYPs, a large and diverse family of enzymes involved in various metabolic processes.[4] In the context of flavonoid biosynthesis, specific CYPs, such as flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) , introduce hydroxyl groups onto the B-ring of the flavonoid skeleton.[5] For instance, F3'H hydroxylates apigenin to produce luteolin. These hydroxylation steps are critical as they provide the substrate sites for the subsequent methylation reactions.

Sequential Methylation by O-Methyltransferases

The hallmark of PMF biosynthesis is the addition of methyl groups to the hydroxylated flavone backbone. This is catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[3] These enzymes transfer a methyl group from the donor molecule SAM to a specific hydroxyl group on the flavonoid ring.[2]

The diversity of PMFs in citrus arises from the varied substrate specificities and regioselectivities of different OMTs.[2] Some OMTs exhibit broad substrate specificity, methylating multiple hydroxyl groups, while others are highly specific for a particular position. The sequential action of these OMTs leads to the formation of a wide array of PMFs, from di- and tri-methoxyflavones to the highly methoxylated nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) and tangeretin (5,6,7,8,4'-pentamethoxyflavone).

A simplified representation of the final steps in the biosynthesis of nobiletin and tangeretin is depicted below:

Sources

- 1. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. | MDPI [mdpi.com]

- 4. Genome-wide analysis of cytochrome P450 genes in Citrus clementina and characterization of a CYP gene encoding flavonoid 3'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide analysis of cytochrome P450 genes in Citrus clementina and characterization of a CYP gene encoding flavonoid 3′-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

5,6,7,3',4',5'-Hexamethoxyflavone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5,6,7,3',4',5'-Hexamethoxyflavone

Abstract

This technical guide provides a comprehensive walkthrough of the analytical strategies and spectroscopic techniques required for the unambiguous structure elucidation of this compound. This polymethoxyflavone (PMF), found in various plant species, has garnered significant interest for its potential therapeutic properties, including anticancer activities.[][2] For researchers in natural product chemistry, medicinal chemistry, and drug development, rigorous structural confirmation is a foundational prerequisite for advancing any compound from discovery to clinical application. This document details the integrated use of mass spectrometry, UV-Vis and IR spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Each section explains the causality behind experimental choices, provides validated protocols, and interprets the resulting data to logically assemble the final molecular structure.

Introduction and Physicochemical Profile

This compound is a natural flavonoid characterized by a C6-C3-C6 backbone with six methoxy substituents, which significantly influence its chemical properties and biological activity.[3] Unlike its widely studied isomer nobiletin, the specific placement of the methoxy groups on both the A and B rings dictates its unique pharmacological profile.[2] Accurate structure elucidation is therefore not merely an academic exercise; it is critical to distinguish it from isomers and to understand the structure-activity relationships that drive its therapeutic potential.[4]

The primary objective of this guide is to present a self-validating system of analytical protocols that, when executed sequentially, provide unequivocal proof of the compound's constitution and substitution pattern.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [5] |

| Molecular Formula | C₂₁H₂₂O₈ | [][5] |

| Molecular Weight | 402.39 g/mol | [] |

| Exact Mass | 402.13146766 Da | [5] |

| CAS Number | 29043-07-0 | [5] |

| Natural Sources | Eremophila debilis, Citrus reticulata, Blumea fistulosa | [5][6] |

Molecular Structure and Numbering Scheme

The foundational step in any elucidation process is to understand the proposed structure and its standard numbering convention.

Caption: High-level workflow for obtaining the target analyte via isolation or synthesis.

Protocol 2.1: Isolation from Eremophila debilis

This protocol is adapted from general flavonoid extraction procedures. [7]

-

Extraction: Dried and powdered aerial parts of the plant material are subjected to exhaustive maceration or sonication-assisted extraction with 95% ethanol.

-

Solvent Removal: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on polarity. The target PMF is expected to be in the less polar fractions (chloroform/ethyl acetate).

-

Chromatography: The enriched fraction is subjected to column chromatography over silica gel. Elution with a gradient of hexane and ethyl acetate is performed.

-

Final Purification: Fractions containing the target compound (monitored by TLC) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Elucidation Cascade

The core of the structure elucidation relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating framework.

Mass Spectrometry (MS): The Molecular Blueprint

Causality: High-resolution mass spectrometry (HRMS) is the definitive method for determining the elemental composition of a molecule. It provides the exact mass with high precision, allowing for the calculation of a unique molecular formula, which is the first and most crucial piece of structural information.

Protocol 3.1.1: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Acquire the spectrum in positive ion mode ([M+H]⁺). The high proton affinity of the carbonyl oxygen and ether oxygens makes positive mode ESI highly effective for flavonoids.

Data Interpretation:

-

Molecular Ion Peak: The primary goal is to identify the protonated molecular ion peak [M+H]⁺. For C₂₁H₂₂O₈, the expected exact mass is 402.13147 Da. The HRMS experiment should yield a mass measurement within a 5 ppm error margin of this value.

-

Fragmentation (MS/MS): Tandem MS (MS/MS) of the parent ion (m/z 402.13) can reveal characteristic fragmentation patterns. For polymethoxyflavones, a common fragmentation is the radical loss of a methyl group (•CH₃, 15 Da). [8]This would result in a fragment at m/z ~387.1. Other fragmentations can arise from retro-Diels-Alder (rDA) reactions within the C ring, though this is less common in fully methoxylated flavonoids compared to their hydroxylated counterparts.

Table 2: Expected HRMS Data

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Inferred Formula |

| [M+H]⁺ | 402.13147 | 402.13125 | C₂₁H₂₃O₈⁺ |

| [M-CH₃+H]⁺ | 387.10795 | 387.10778 | C₂₀H₂₀O₈⁺ |

UV-Visible and Infrared Spectroscopy: Confirming the Core Scaffold

Causality: UV-Vis spectroscopy confirms the presence of the conjugated π-electron system characteristic of the flavone core, while IR spectroscopy identifies the key functional groups present. [9][10] Protocol 3.2.1: UV-Vis Spectroscopy

-

Sample Preparation: Dissolve the sample in a UV-transparent solvent like methanol or ethanol.

-

Data Acquisition: Record the absorption spectrum from 200 to 500 nm.

Data Interpretation: Flavones typically exhibit two major absorption bands. [11][12]* Band I (300-380 nm): Corresponds to the B-ring cinnamoyl system (B-ring + C3, C2, C4=O).

-

Band II (240-280 nm): Corresponds to the A-ring benzoyl system. The absence of a free 5-hydroxyl group (which is methoxylated in this case) will result in a hypsochromic (blue) shift of Band I compared to hydroxylated analogs.

Protocol 3.2.2: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation:

-

~1640 cm⁻¹: Strong absorption from the C=O (ketone) stretch at C-4, conjugated with the aromatic system.

-

~1600-1450 cm⁻¹: Several bands corresponding to C=C stretching vibrations within the aromatic rings.

-

~1250-1020 cm⁻¹: Strong, complex bands from C-O (aryl ether) stretching of the six methoxy groups.

-

~2950-2850 cm⁻¹: C-H stretching from the methyl groups of the methoxy substituents.

-

Absence of Broad ~3300 cm⁻¹ band: Confirms the absence of hydroxyl (-OH) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon skeleton and the precise location and connectivity of protons. A full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for unambiguous assignment. [13][14] Protocol 3.3.1: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the pure compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Record ¹H, ¹³C{¹H}, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

Data Interpretation and Step-by-Step Elucidation:

Step 1: ¹H NMR - Proton Inventory The ¹H NMR spectrum reveals the number and type of protons. For this compound, we expect:

-

Aromatic Protons: Two singlets for the B-ring protons (H-2' and H-6') and one singlet each for the A-ring proton (H-8) and the C-ring proton (H-3). The symmetry of the B-ring makes H-2' and H-6' chemically equivalent.

-

Methoxy Protons: Six distinct singlets, each integrating to 3H, for the six methoxy groups. Their chemical shifts will vary based on their position and steric environment.

Step 2: ¹³C NMR - Carbon Skeleton The ¹³C NMR spectrum shows all 21 carbon signals. Key expected signals include:

-

Carbonyl Carbon (C-4): Downfield signal around δ 176-180 ppm.

-

Aromatic/Olefinic Carbons: Multiple signals between δ 90-165 ppm. Oxygenated aromatic carbons will be further downfield.

-

Methoxy Carbons: Six signals in the aliphatic region, typically δ 55-62 ppm.

Step 3: HSQC - Direct C-H Correlations The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom. [15][16]This allows for the unambiguous assignment of protonated carbons. For example, the proton signal for H-8 will show a cross-peak to the carbon signal for C-8.

Step 4: HMBC - Mapping the Connectivity The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. [17]This is how we place the methoxy groups and connect the A, B, and C rings.

Caption: Key HMBC correlations confirming the core structure and substituent placement.

-

Connecting the B-ring to C-2: The H-2'/H-6' protons (a singlet) will show a ³J correlation to the C-2 carbon, confirming the B-ring's attachment point. They will also correlate to C-1', C-3', and C-5'.

-

Placing the A-ring Methoxy Groups: The proton of the 5-OCH₃ group will show a ³J correlation to C-5. Similarly, the 6-OCH₃ protons correlate to C-6, and the 7-OCH₃ protons correlate to C-7.

-

Placing the B-ring Methoxy Groups: The protons of the 3'- and 5'-OCH₃ groups will show ³J correlations to C-3' and C-5' respectively. The 4'-OCH₃ protons will correlate to C-4'. The symmetry observed in the ¹H spectrum (one signal for H-2'/H-6') is crucial evidence for the 3',4',5'-substitution pattern.

-

Confirming the Flavone Core: The H-3 proton will show correlations to C-2, C-4, and C-1', locking the C-ring structure.

Table 3: Representative ¹H and ¹³C NMR Data (in CDCl₃)

(Note: These are typical chemical shift values for this class of compound. Actual values may vary slightly based on experimental conditions.)

| Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | Key HMBC Correlations (from Proton to Carbon) |

| 2 | ~161.0 | - | - | - |

| 3 | ~106.5 | ~6.60 | s | C-2, C-4, C-1', C-4a |

| 4 | ~178.0 | - | - | - |

| 4a | ~139.0 | - | - | - |

| 5 | ~153.0 | - | - | - |

| 6 | ~159.0 | - | - | - |

| 7 | ~152.5 | - | - | - |

| 8 | ~90.5 | ~6.65 | s | C-6, C-7, C-8a, C-4a |

| 8a | ~152.8 | - | - | - |

| 1' | ~126.0 | - | - | - |

| 2', 6' | ~104.5 | ~7.05 | s | C-2, C-4', C-1', C-3'/5' |

| 3', 5' | ~153.5 | - | - | - |

| 4' | ~141.0 | - | - | - |

| 5-OCH₃ | ~61.5 | ~3.95 | s | C-5 |

| 6-OCH₃ | ~61.0 | ~4.10 | s | C-6 |

| 7-OCH₃ | ~56.5 | ~4.00 | s | C-7 |

| 3',5'-OCH₃ | ~56.3 | ~3.92 | s | C-3', C-5' |

| 4'-OCH₃ | ~60.9 | ~3.98 | s | C-4' |

Conclusion: A Unified Structural Hypothesis

The structure of this compound is confirmed by the convergence of all spectroscopic data. HRMS establishes the molecular formula C₂₁H₂₂O₈. UV-Vis and IR spectroscopy confirm the presence of a polymethoxylated flavone scaffold devoid of hydroxyl groups. Finally, a complete and unambiguous assignment via 1D and 2D NMR experiments validates the connectivity and specific placement of each of the six methoxy groups, distinguishing the compound from all other possible isomers. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for further biological and pharmacological investigation.

References

-

ResearchGate. This compound from the Australian plant Eremophila debilis (Myoporaceae) | Request PDF. Available from: [Link]

-

FooDB. Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970). Available from: [Link]

-

PubChem. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | C21H22O9 | CID 136417. Available from: [Link]

-

PubChem. This compound | C21H22O8 | CID 185670. Available from: [Link]

-

ResearchGate. Complete assignments of NMR data of 13 hydroxymethoxyflavones | Request PDF. Available from: [Link]

-

ResearchGate. Structures of hexamethoxyflavones: this compound and nobiletin. Available from: [Link]

-

PubMed. Identification of Flavonoids Using UV-Vis and MS Spectra. Available from: [Link]

-

ResearchGate. Correlations in the HSQC and HMBC spectra of 19 | Download Table. Available from: [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

-

MDPI. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Available from: [Link]

-

DiVA. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

-

ResearchGate. UV-visible spectra of flavonoids showing absorption bands and their... | Download Scientific Diagram. Available from: [Link]

-

PMC. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

-

PharmacologyOnLine. NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Available from: [Link]

-

SciELO. Article. Available from: [Link]

-

University of Birmingham. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. Available from: [Link]

-

PMC. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. Available from: [Link]

-

PMC. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Available from: [Link]

-

Food Research. Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. Available from: [Link]

-

Journal of Pharmaceutical Research International. Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Available from: [Link]

-

Preprints.org. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link]

-

ResearchGate. H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF. Available from: [Link]

Sources

- 2. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]

- 5. This compound | C21H22O8 | CID 185670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. preprints.org [preprints.org]

- 9. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nveo.org [nveo.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. umu.diva-portal.org [umu.diva-portal.org]

- 16. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

The Multifaceted Biological Activities of 5,6,7,3',4',5'-Hexamethoxyflavone: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Citrus-Derived Polymethoxyflavone

5,6,7,3',4',5'-Hexamethoxyflavone (HMF) is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone structure.[1] These natural compounds are predominantly found in citrus fruits, particularly in the peels of species like Citrus reticulata (tangerine) and in some medicinal plants such as Ageratum conyzoides.[2] HMF is a structural isomer of the well-studied nobiletin, differing in the position of a methoxy group.[2] While nobiletin has been the subject of extensive research, the biological activities of HMF are an emerging area of scientific inquiry, revealing a promising pharmacological profile with potential therapeutic applications in oncology, inflammation, and beyond. This technical guide provides a comprehensive review of the current understanding of the biological activities of HMF, with a focus on its molecular mechanisms of action and the experimental methodologies used to elucidate them.

Anti-Cancer Activity: A Targeted Approach to Suppressing Malignancy

The most extensively documented biological activity of this compound is its anti-cancer potential, particularly against aggressive cancer subtypes. The following sections delve into the specific mechanisms and experimental evidence supporting its role as a potential anti-neoplastic agent.

Inhibition of Triple-Negative Breast Cancer (TNBC) Cell Growth

Triple-negative breast cancer (TNBC) is a particularly aggressive form of breast cancer with limited treatment options. Research has demonstrated that HMF can inhibit the growth of TNBC cells.[2] A key study on the Hs578T TNBC cell line and its more migratory subclone, Hs578Ts(i)8, revealed that HMF exhibits a growth inhibitory effect, particularly after 72 hours of treatment.[2] Interestingly, HMF was found to be less toxic than its isomer nobiletin, suggesting a potentially more favorable therapeutic window.[2]

Quantitative Data Summary: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Comments |

| P-388 | Mouse Leukemia | 4.3 µg/mL | Demonstrates cytotoxic activity. |

| HT-29 | Human Colon Adenocarcinoma | Not cytotoxic | Shows selectivity in its cytotoxic effects. |

| Hs578T | Triple-Negative Breast Cancer | IC50 not determined (up to 100 µM) | Exhibited growth inhibition of approximately 50% at 100 µM after 72 hours, but a precise IC50 was not reached.[2] |

| Hs578Ts(i)8 | Triple-Negative Breast Cancer | IC50 not determined (up to 100 µM) | Similar growth inhibition to Hs578T cells.[2] |

Core Mechanism: Dual Inhibition of MAPK and Akt Signaling Pathways

The anti-proliferative effects of HMF in TNBC cells are primarily attributed to its ability to suppress two critical signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

HMF treatment has been shown to reduce the phosphorylation levels of key signaling molecules within these pathways, including:

-

MAPK Pathway: Reduced phosphorylation of ERK and JNK/SAPK.[2]

-

Akt Pathway: Reduced phosphorylation of Akt.[2]

This dual inhibition disrupts the downstream signaling events that promote cancer cell proliferation and survival.

Figure 1: HMF inhibits cell proliferation by targeting the MAPK and Akt signaling pathways.

Induction of G2/M Cell Cycle Arrest

In addition to inhibiting pro-growth signaling, HMF has been observed to induce cell cycle arrest at the G2/M phase in TNBC cells.[2] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation. This effect is a key contributor to the overall anti-cancer activity of HMF.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Figure 2: A typical workflow for analyzing HMF-induced cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis Using Propidium Iodide Staining

-

Cell Seeding and Treatment: Seed the cancer cells (e.g., Hs578T) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of HMF or vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A degrades RNA to prevent its staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: The resulting data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The populations of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software. An accumulation of cells in the G2/M peak after HMF treatment indicates a G2/M arrest.

Anti-Inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. HMF has demonstrated potent anti-inflammatory properties by targeting key inflammatory signaling pathways.

Suppression of Pro-inflammatory Mediators

Studies on a structurally related hexamethoxyflavone have shown the ability to repress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These mediators include:

-

Nitric Oxide (NO): Inhibition of inducible nitric oxide synthase (iNOS) expression.

-

Prostaglandin E2 (PGE2): Suppression of cyclooxygenase-2 (COX-2) expression.

-

Pro-inflammatory Cytokines: Reduction in the production of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).

Core Mechanism: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of HMF and related compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways.

-

NF-κB Pathway: HMF can decrease the nuclear translocation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.

-

MAPK Pathway: HMF has been shown to inhibit the phosphorylation of ERK, a key kinase in the MAPK pathway, in LPS-stimulated macrophages.

Figure 3: HMF exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.

Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

-

Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of HMF for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. The nitrite concentration, an indicator of NO production, is then determined by measuring the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentrations in the samples are then calculated from this standard curve. A decrease in absorbance in HMF-treated samples compared to the LPS-only control indicates inhibition of NO production.

Neuroprotective and Cardiovascular Potential: An Area of Future Exploration

While the anti-cancer and anti-inflammatory activities of HMF are becoming increasingly well-defined, its potential neuroprotective and cardiovascular benefits are less directly established and represent a promising frontier for future research.

Neuroprotective Effects of Related Polymethoxyflavones

Studies on structurally similar PMFs, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (a hydroxylated analog of HMF), have demonstrated neurotrophic effects.[3] This compound was shown to promote neurite outgrowth in PC12 cells through the activation of the cAMP/PKA/CREB signaling pathway.[3] Furthermore, other citrus-derived flavonoids have been shown to possess neuroprotective properties by mitigating oxidative stress and neuroinflammation.[4] Given the structural similarity, it is plausible that HMF may also exert neuroprotective effects, but direct experimental evidence is needed to confirm this hypothesis.

Potential Cardiovascular Protective Effects

Epidemiological studies have linked the consumption of flavonoid-rich foods with a reduced risk of cardiovascular diseases.[5] The mechanisms underlying these protective effects are often attributed to the antioxidant and anti-inflammatory properties of flavonoids. While no direct studies on the cardiovascular effects of HMF have been identified, its demonstrated anti-inflammatory activity suggests a potential role in mitigating inflammatory processes that contribute to cardiovascular pathologies such as atherosclerosis. Further investigation is warranted to explore the direct effects of HMF on endothelial function, lipid metabolism, and other cardiovascular parameters.

Conclusion and Future Directions

This compound has emerged as a promising bioactive compound with well-documented anti-cancer and anti-inflammatory properties. Its ability to dually inhibit the MAPK and Akt signaling pathways and induce G2/M cell cycle arrest provides a strong rationale for its further investigation as a potential therapeutic agent for triple-negative breast cancer and possibly other malignancies. Similarly, its capacity to suppress pro-inflammatory mediators through the inhibition of NF-κB and MAPK signaling highlights its potential in the management of inflammatory diseases.

While the neuroprotective and cardiovascular protective effects of HMF remain to be directly elucidated, the promising activities of structurally related polymethoxyflavones provide a compelling basis for future research in these areas. Key future research directions should include:

-

In vivo efficacy studies: To validate the anti-cancer and anti-inflammatory effects of HMF in animal models.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion of HMF, which is crucial for its development as a drug.

-

Direct investigation of neuroprotective and cardiovascular effects: To explore the potential of HMF in models of neurodegenerative and cardiovascular diseases.

-

Structure-activity relationship studies: To synthesize and evaluate analogs of HMF to identify compounds with enhanced potency and selectivity.

References

-

Vanden Berghe, W., et al. (2017). This compound inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. International Journal of Oncology, 51(6), 1685-1693. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, H. J., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports, 9(4), 1431-1436. [Link]

-

Ho, S. C., & Lin, C. C. (2008). The inhibitory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on human colon cancer cells. Food and Chemical Toxicology, 46(11), 3546-3554. [Link]

-

Lee, Y. S., et al. (2011). Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PLoS One, 6(11), e28280. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Tuso, P. J., et al. (2013). A plant-based diet for the prevention and treatment of type 2 diabetes. The Permanente Journal, 17(2), 61-66. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Nakajima, A., et al. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. Neuroscience Letters, 566, 124-129. [Link]

-

Youdim, K. A., & Joseph, J. A. (2001). A possible emerging role of phytochemicals in improving age-related neurological dysfunctions: a multiplicity of effects. Free Radical Biology and Medicine, 30(6), 583-594. [Link]

-

BPS Bioscience. (n.d.). NF-κB Reporter Kit. Retrieved from [Link]

-

Pan, M. H., et al. (2011). Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PLoS One, 6(11), e28280. [Link]

Sources

- 1. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardioprotective Effects of Dietary Phytochemicals on Oxidative Stress in Heart Failure by a Sex-Gender-Oriented Point of View - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticancer Properties of 5,6,7,3',4',5'-Hexamethoxyflavone